Mogrosido III-E

Descripción general

Descripción

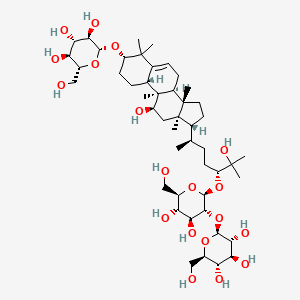

Mogroside III-E is a cucurbitane-type compound isolated from Siraitia grosvenorii . It is known to inhibit NO release and has anti-fibrotic activity . Mogrosides are natural sweeteners and have been shown to exert numerous functions including antioxidation, anti-inflammatory, and blood glucose modulation effects .

Synthesis Analysis

The production of mogrosides is inadequate to meet the need worldwide, and uneconomical synthetic chemistry methods are not generally recommended due to structural complexity . To address this issue, an in-fusion based gene stacking strategy (IGS) for multigene stacking has been developed to assemble 6 mogrosides synthase genes in pCAMBIA1300 . Metabolic engineering of Nicotiana benthamiana and Arabidopsis thaliana to produce mogrosides from 2,3-oxidosqualene was carried out .Molecular Structure Analysis

The chemical structure of mogrosides consists of mogrol and glycosylated sugar moieties linked by β-linkage to the mogrol . Other minor aglycones exist based on the structure of mogrol with several modifications, such as having hydroxyl group side chains or double bonds in the ring structure .Aplicaciones Científicas De Investigación

Edulcorantes Naturales

Los mogrosidos, incluido el Mogrosido III-E, son edulcorantes naturales . Se extraen del fruto de Siraitia grosvenorii, también conocido como Luo-Han-Kuo o fruto del monje . Debido a su fuerte dulzura y sabor, se han convertido en edulcorantes naturales populares .

Antioxidación

Se ha demostrado que los extractos de mogrosido, incluido el this compound, ejercen efectos antioxidantes . Esto los hace potencialmente útiles en la lucha contra el estrés oxidativo, que está relacionado con diversas enfermedades.

Antiinflamatorio

Los extractos de mogrosido también tienen propiedades antiinflamatorias . Esto sugiere que podrían utilizarse en el tratamiento de afecciones asociadas a la inflamación.

Modulación de la Glucosa en Sangre

Se ha encontrado que los mogrosidos tienen efectos de modulación de la glucosa en sangre . Esto podría hacerlos beneficiosos para el manejo de la diabetes y otras afecciones relacionadas con los niveles de azúcar en sangre.

Ingeniería Metabólica

El this compound se puede producir mediante ingeniería metabólica. Por ejemplo, Saccharomyces cerevisiae es capaz de convertir el mogrosido V en varios mogrosidos, incluido el this compound, durante la fermentación . Esto abre posibilidades para la producción a gran escala de mogrosidos específicos.

Desarrollo Farmacéutico

Debido a sus propiedades para la salud, los mogrosidos se están explorando para el desarrollo farmacéutico . Sus aplicaciones potenciales van desde edulcorantes naturales hasta agentes terapéuticos para diversas enfermedades.

Direcciones Futuras

The production of mogrosides is inadequate to meet the need worldwide . To address this issue, an in-fusion based gene stacking strategy (IGS) for multigene stacking has been developed . This study provides information potentially applicable to develop a powerful and green toolkit for the production of mogrosides .

Mecanismo De Acción

Mogroside III-E, also known as Mogroside IIIe, is a cucurbitane-type compound isolated from Siraitia grosvenorii, a fruit widely used in traditional Chinese medicine . This compound has been found to have significant anti-inflammatory and anti-fibrotic activities .

Target of Action

Mogroside III-E primarily targets the Toll-Like Receptor 4 (TLR4) and Mitogen-Activated Protein Kinase (MAPK) pathways . It also interacts with the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) axis via AMP-activated protein kinase (AMPK) activation .

Mode of Action

Mogroside III-E attenuates Lipopolysaccharide (LPS)-induced acute lung injury in mice partly through regulation of the TLR4/MAPK/NF-κB axis via AMPK activation . It inhibits the release of Nitric Oxide (NO), a molecule involved in inflammation and fibrosis .

Biochemical Pathways

Mogroside III-E affects the TLR4/MAPK/NF-κB signaling pathway. By activating AMPK, it regulates this pathway, leading to the attenuation of LPS-induced acute lung injury . It also reduces pulmonary fibrosis through the TLR4 pathways .

Pharmacokinetics

It’s known that the compound is isolated from siraitia grosvenorii and has been used in traditional chinese medicine . More research is needed to fully understand its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Result of Action

The primary result of Mogroside III-E’s action is the reduction of inflammation and fibrosis. It achieves this by inhibiting NO release and attenuating LPS-induced acute lung injury . It also reduces pulmonary fibrosis, demonstrating its anti-fibrotic activity .

Action Environment

The action of Mogroside III-E can be influenced by various environmental factors. For instance, the compound’s production can be affected by the specific climate conditions where Siraitia grosvenorii, the source of Mogroside III-E, is grown . Additionally, the effectiveness of Mogroside III-E can be influenced by the conditions under which it is stored and administered . .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-21(9-13-31(45(4,5)61)66-43-40(37(58)34(55)27(20-51)64-43)67-42-39(60)36(57)33(54)26(19-50)63-42)22-15-16-46(6)28-12-10-23-24(48(28,8)29(52)17-47(22,46)7)11-14-30(44(23,2)3)65-41-38(59)35(56)32(53)25(18-49)62-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29-,30+,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,46+,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATISCJMIITVAB-CNEPTXDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C3CCC4(C3(CC(C5(C4CC=C6C5CCC(C6(C)C)OC7C(C(C(C(O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@H]3CC[C@@]4([C@@]3(C[C@H]([C@@]5([C@H]4CC=C6[C@H]5CC[C@@H](C6(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501316889 | |

| Record name | Mogroside III-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

963.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88901-37-5 | |

| Record name | Mogroside III-E | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mogroside III-E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501316889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What are the main biological activities reported for Mogroside IIIe?

A1: Mogroside IIIe exhibits promising anti-inflammatory and anti-fibrotic properties. Studies show it can attenuate lipopolysaccharide (LPS)-induced acute lung injury in mice [], alleviate high glucose-induced inflammation in podocytes [], and reduce pulmonary fibrosis in a bleomycin-induced mouse model [].

Q2: How does Mogroside IIIe exert its anti-inflammatory effects?

A2: Research suggests that Mogroside IIIe exerts its anti-inflammatory effects by activating the adenosine 5′-monophosphate-activated protein kinase (AMPK) signaling pathway [, ]. This activation subsequently down-regulates the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK)/nuclear factor κB (NF-κB) signaling pathways, ultimately suppressing the release of pro-inflammatory mediators [, ].

Q3: Can Mogroside IIIe impact fibrosis, and if so, what is the mechanism?

A3: Yes, Mogroside IIIe demonstrates anti-fibrotic effects. In the context of pulmonary fibrosis, it has been shown to reduce collagen deposition, myeloperoxidase activity, and improve pathological scores in a bleomycin-induced mouse model []. Mechanistically, it appears to function by suppressing the expression of key fibrotic markers like α-smooth muscle actin, collagen I, transforming growth factor-β (TGF-β) signal, and metalloproteinases-9/tissue inhibitor of metalloproteinase-1 []. Additionally, it inhibits the differentiation of lung fibroblasts into myofibroblast-like cells, a critical step in fibrosis development [].

Q4: What is known about the metabolism of Mogroside IIIe in vivo?

A4: Research in rats revealed that Mogroside IIIe undergoes extensive metabolism, involving reactions such as deglycosylation, hydroxylation, and potentially dehydrogenation []. Interestingly, the study highlighted that even minor structural differences between Mogroside IIIe and its isomer, Mogroside III, can lead to significant variations in their metabolic profiles []. Furthermore, inducing drug-metabolizing enzymes noticeably increased the number of identified metabolites [].

Q5: Are there any specific enzymes involved in the metabolism or biotransformation of Mogroside IIIe?

A5: Studies have identified β-glucosidase as an enzyme capable of deglycosylating Mogroside V into Mogroside IIIe []. Additionally, research with Saccharomyces cerevisiae revealed that the enzyme Exg1 plays a significant role in initiating the conversion of Mogroside V []. Interestingly, deleting the KRE6 gene in S. cerevisiae unexpectedly boosted the production of Mogroside IIIe [].

Q6: What methods are used to analyze and quantify Mogroside IIIe?

A6: High-performance liquid chromatography coupled with triple quadrupole mass spectrometry (LC-MS-MS) is a commonly employed technique for quantifying Mogroside IIIe and other mogrosides in various matrices, such as Siraitia grosvenorii fruits [].

Q7: Is there a connection between the structure of Mogroside IIIe and its sweetness?

A7: While the provided research doesn't directly address the sweetness of Mogroside IIIe, it highlights the structural differences between various mogrosides and their impact on sweetness []. Siamenoside I, another mogroside, is noted for being the sweetest []. This information suggests that the glycosylation pattern in these molecules plays a crucial role in determining their sweetness intensity.

Q8: Can Mogroside IIIe be produced through biotransformation?

A8: Yes, research indicates that Mogroside IIIe can be produced through the biotransformation of Mogroside V. Studies have explored the use of Saccharomyces cerevisiae [] and Ganoderma lucidum mycelium [] for this purpose.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

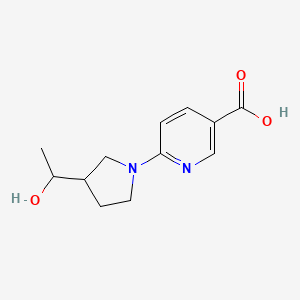

![4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475221.png)

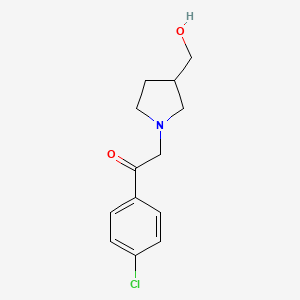

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)

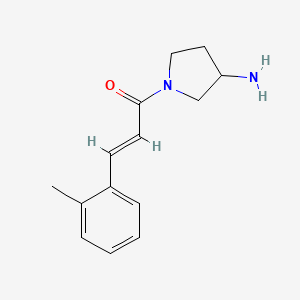

![1-(4-Fluorophenyl)-2-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1475223.png)

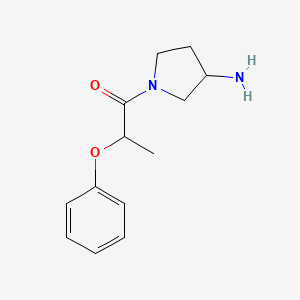

![6-[(4-Fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B1475231.png)

![6-[(4-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1475232.png)